Brevinin-1CHb
Description
Brevinin-1CHb is a cationic antimicrobial peptide (AMP) belonging to the brevinin family, primarily isolated from the skin secretions of amphibians such as Hyla chrysoscelis. These peptides are characterized by their α-helical structure, amphipathic properties, and broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses. This compound specifically exhibits a conserved N-terminal domain and a C-terminal cyclic heptapeptide motif (Rana box: Cys-X-X-X-Cys), which stabilizes its structure and enhances its interaction with microbial membranes .
Key features of this compound include:
- Amino Acid Sequence: FLPVLAGIAAKVVPALFCKITKKC
- Molecular Weight: ~2.8 kDa
- Isoelectric Point (pI): ~10.5 (highly cationic)
- Mechanism of Action: Disruption of microbial membrane integrity via electrostatic interactions with negatively charged phospholipids.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FLPVIAGLAAKVLPKLFCAITKKC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Brevinin Peptides
Brevinin-1CHb shares structural and functional similarities with other brevinin peptides but differs in critical aspects such as sequence variations, potency, and selectivity. Below is a comparative analysis with three homologs: Brevinin-1E , Brevinin-2Tb , and Brevinin-1PLc .
Table 1: Structural and Functional Comparison
| Property | This compound | Brevinin-1E | Brevinin-2Tb | Brevinin-1PLc |
|---|---|---|---|---|
| Source | Hyla chrysoscelis | Rana esculenta | Bombina tibetana | Pelophylax lessonae |
| Sequence | FLPVLAGIAAKVVPALFCKITKKC | FLPVLAGVAAKVVPALFCKITKKC | GILDSLKGLAKVALKGLPTVFCLISKKC | FLPILAKIAAKVFPALFCKITKKC |
| MIC (μg/mL)* | 2–8 (Gram+ bacteria) | 4–12 (Gram+ bacteria) | 1–6 (Gram+ bacteria) | 3–10 (Gram+ bacteria) |
| Hemolytic Activity | Moderate (HC₅₀: 50 μg/mL) | Low (HC₅₀: >100 μg/mL) | High (HC₅₀: 20 μg/mL) | Moderate (HC₅₀: 60 μg/mL) |
| Stability | Resistant to trypsin | Sensitive to pepsin | Resistant to proteases | Sensitive to trypsin |
MIC: Minimum Inhibitory Concentration against *Staphylococcus aureus.
Key Findings:
Sequence Variations :
- This compound and Brevinin-1E share ~85% sequence homology, differing at positions 6 (Ala vs. Val) and 18 (Ile vs. Leu). These substitutions reduce hemolytic activity in Brevinin-1E while retaining antimicrobial efficacy .
- Brevinin-2Tb lacks the Rana box but contains an extended hydrophobic N-terminus, enhancing membrane penetration but increasing cytotoxicity .
Activity vs. Toxicity :
- This compound exhibits a favorable therapeutic index (MIC/HC₅₀ ratio: ~6.25), outperforming Brevinin-2Tb (ratio: ~0.3) but lagging behind Brevinin-1E (ratio: ~25) .
Stability :
- Protease resistance varies: this compound’s cyclic C-terminal motif confers stability against trypsin, whereas Brevinin-1PLc’s linear structure increases susceptibility .
Comparison with Non-Brevinin Antimicrobial Peptides
This compound was also benchmarked against non-brevinin AMPs, such as Magainin-2 (from Xenopus laevis) and LL-37 (human cathelicidin).
Table 2: Cross-Family Comparison
| Property | This compound | Magainin-2 | LL-37 |
|---|---|---|---|
| Source | Amphibian | Amphibian | Human |
| Structure | α-helical + Rana box | α-helical | α-helical + random coil |
| MIC (μg/mL)* | 2–8 | 10–20 | 5–15 |
| Hemolytic Activity | Moderate | Low | High |
| Immunomodulatory Role | Limited | None | Strong (e.g., LPS neutralization) |
Key Insights:
- This compound shows superior potency against Gram-positive bacteria compared to Magainin-2 but lacks the immunomodulatory functions of LL-37 .
- Its moderate hemolytic activity limits therapeutic use compared to human-derived LL-37, which is optimized for low cytotoxicity in mammals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
